N-[(5-chlorofuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine
Description
N-[(5-chlorofuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine is a complex organic compound that features a combination of a chlorinated furan ring, a methyl-substituted phenyl group, and a sulfonyl piperidine moiety
Properties
IUPAC Name |
N-[(5-chlorofuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S/c1-13-2-5-16(6-3-13)24(21,22)20-10-8-14(9-11-20)19-12-15-4-7-17(18)23-15/h2-7,14,19H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOUERIEGORLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NCC3=CC=C(O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chlorofuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine typically involves multiple steps:
Formation of the Chlorofuran Intermediate: The initial step involves the chlorination of furan to obtain 5-chlorofuran. This can be achieved using chlorinating agents such as sulfuryl chloride (SO2Cl2) under controlled conditions.
Attachment of the Methyl Group: The next step is the introduction of a methyl group to the chlorofuran ring. This can be done through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Synthesis of the Sulfonyl Piperidine: The sulfonyl piperidine moiety is synthesized by reacting piperidine with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine (Et3N).
Coupling Reaction: Finally, the chlorofuran intermediate is coupled with the sulfonyl piperidine derivative through a nucleophilic substitution reaction, typically using a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorofuran moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH), in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
Major Products
Oxidation: Formation of furan-2,5-dione derivatives
Reduction: Conversion to sulfide derivatives
Substitution: Formation of amine or thiol-substituted derivatives
Scientific Research Applications
N-[(5-chlorofuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(5-chlorofuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
Tetrahydrofuran (THF): A common solvent in organic synthesis with a similar furan ring structure.
4-Methylmorpholine: A compound with a similar piperidine ring but different functional groups.
Uniqueness
N-[(5-chlorofuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine is unique due to its combination of a chlorinated furan ring, a sulfonyl piperidine moiety, and a methyl-substituted phenyl group. This unique structure imparts specific reactivity and potential biological activity, distinguishing it from other similar compounds.
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